Synthetic Yield Benchmark in Sonogashira Coupling: 1-Phenyl-1-octyne vs. Aliphatic Alkynes
1-Phenyl-1-octyne can be synthesized in an exceptionally high 98% yield via a Sonogashira coupling between 1-octyne and 4-methoxy-iodobenzene, using a Pd/Cu catalyst system with tetrabutylammonium hydroxide (TBAOH) as an activator at room temperature for 1 hour [1]. In contrast, the synthesis of related alkyl-aryl alkynes, such as those derived from 1-hexyne, typically requires elevated temperatures and longer reaction times to achieve comparable yields, as reported in studies on diorganyl telluride-based Sonogashira couplings [2].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 98% yield |
| Comparator Or Baseline | 1-Hexyne (and other aliphatic alkynes) generally require elevated temperature/longer time |
| Quantified Difference | Higher yield under milder conditions (room temperature, 1 hour) |
| Conditions | Sonogashira coupling with 4-methoxy-iodobenzene, PdCl2(PPh3)3 (1 mol%), CuI (2 mol%), TBAOH (2.0 equiv), room temperature, 1 hour |
Why This Matters
The high yield under mild conditions makes 1-phenyl-1-octyne a highly efficient and scalable building block for organic synthesis, reducing both energy costs and reaction complexity compared to syntheses of other alkyl-aryl alkynes.
- [1] Mori, A., Kawashima, J., Shimada, T., Suguro, M., Hirabayashi, K., & Nishihara, Y. (2001). A highly effective Pd/Cu-catalyzed coupling reaction of terminal alkynes with organic halides promoted by tetrabutylammonium fluoride or hydroxide. Synlett, (5), 649–651. View Source
- [2] Alves, G. M., et al. (2020). Diorganyl tellurides as substrates in Sonogashira coupling reactions under mild conditions. Tetrahedron Letters. Abstract. View Source
